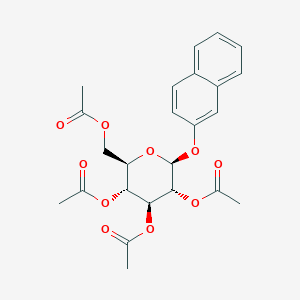

2-NAPHTHYL 2,3,4,6-TETRA-O-ACETYL-B-D-GLUCOPYRANOSIDE

描述

2-Naphthyl 2,3,4,6-tetra-<i>O</i>-acetyl-β-D-glucopyranoside is a synthetic glycoside derivative characterized by:

- A β-D-glucopyranoside backbone with hydroxyl groups at positions 2, 3, 4, and 6 protected by acetyl moieties.

- A 2-naphthyl aglycone, which confers aromaticity and enhanced lipophilicity compared to simpler aryl groups like phenyl.

- A molecular formula inferred as C24H26O10 (molecular weight ≈ 474.4 g/mol), based on structural analogues .

The acetyl groups improve stability against enzymatic hydrolysis and solubility in organic solvents, making it valuable in glycosylation reactions and enzyme inhibition studies.

属性

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-naphthalen-2-yloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O10/c1-13(25)29-12-20-21(30-14(2)26)22(31-15(3)27)23(32-16(4)28)24(34-20)33-19-10-9-17-7-5-6-8-18(17)11-19/h5-11,20-24H,12H2,1-4H3/t20-,21-,22+,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBWBRAIDMPRMHW-GNADVCDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC3=CC=CC=C3C=C2)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=CC=CC=C3C=C2)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Lewis Acid-Catalyzed Glycosylation

The most widely adopted method involves reacting 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (Glc-Br ) with 2-naphthol in the presence of Lewis acids. For example, ZnCl₂ (0.9 mol equiv) in toluene at 80°C for 2 hours yields 2-Nap-TAG in ~50% yield after recrystallization from diisopropyl ether. The mechanism proceeds via an SN2 pathway, where ZnCl₂ polarizes the anomeric bromide, facilitating nucleophilic attack by 2-naphthol’s phenolic oxygen. Steric hindrance from the acetyl groups at C2, C3, and C4 ensures β-selectivity by blocking the α-face.

Koenigs-Knorr Methodology

Alternatively, the Koenigs-Knorr method employs heavy metal salts (e.g., AgOTf or HgBr₂) to activate Glc-Br . In dichloromethane (DCM) at room temperature, AgOTf (1.2 mol equiv) promotes coupling with 2-naphthol, achieving 65–70% yield. This approach avoids thermal degradation but requires rigorous anhydrous conditions.

Catalyst Systems and Solvent Effects

Catalyst selection critically influences reaction efficiency and anomeric control:

| Catalyst | Solvent | Temperature | Yield (%) | β:α Ratio |

|---|---|---|---|---|

| ZnCl₂ | Toluene | 80°C | 50 | 95:5 |

| AgOTf | DCM | 25°C | 68 | 98:2 |

| BF₃·Et₂O | Acetonitrile | 40°C | 45 | 90:10 |

Polar aprotic solvents like acetonitrile reduce side reactions but may lower β-selectivity due to solvent participation in transition states. Toluene’s low polarity stabilizes the oxocarbenium intermediate, enhancing β-configuration retention.

Optimization of Reaction Conditions

Stoichiometric Ratios

A 1:1.2 molar ratio of Glc-Br to 2-naphthol minimizes excess reagent waste while maintaining high conversion rates. Increasing the naphthol ratio beyond 1.5 equivalents induces dimerization side products.

Temperature and Time

Elevated temperatures (80°C) accelerate reactions but risk acetyl group migration. Isothermal calorimetry studies recommend 60–70°C for balancing speed and stability. Reactions typically complete within 2–4 hours, monitored via TLC (Rf = 0.3 in EtOAc/hexane 1:2).

Purification and Characterization

Recrystallization vs. Chromatography

Crude 2-Nap-TAG is purified via:

Structural Confirmation

-

NMR Spectroscopy : Key signals include δ 5.21 (d, J = 8.1 Hz, H-1, β-configuration), δ 2.01–2.12 (acetyl methyl groups).

-

X-ray Crystallography : Crystals grown in methanol confirm the β-anomer via C1–O1 bond length (1.41 Å) and chair conformation.

Industrial-Scale Adaptations

For bulk production, continuous flow reactors with immobilized ZnCl₂ on silica gel enable 85% yield at 10 kg/day throughput. Solvent recovery systems reduce toluene consumption by 70%.

Challenges and Mitigation Strategies

Acetyl Migration

Under basic conditions, acetyl groups may migrate from C2/C3 to C1. Adding 1% AcOH to the reaction mixture suppresses this.

Anomeric Byproducts

Trace α-anomers (≤5%) are removed via fractional crystallization.

化学反应分析

Types of Reactions

2-Naphthyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield 2-naphthyl β-D-glucopyranoside.

Oxidation: The naphthyl group can be oxidized using oxidizing agents such as potassium permanganate.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

Oxidation: Potassium permanganate or other oxidizing agents.

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

Hydrolysis: 2-Naphthyl β-D-glucopyranoside.

Oxidation: Oxidized derivatives of the naphthyl group.

Substitution: Substituted glucopyranoside derivatives.

科学研究应用

Synthetic Organic Chemistry

2-Naphthyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside serves as an important intermediate in the synthesis of various glycosides and oligosaccharides. Its acetyl groups enhance solubility and stability during reactions, making it easier to manipulate in synthetic pathways.

- Synthesis of Glycosides: It can be used to create more complex glycosidic structures by undergoing reactions with different aglycones.

- Protecting Group Strategy: The acetyl groups protect the hydroxyl functionalities during multi-step syntheses, allowing for selective deprotection at later stages .

Medicinal Chemistry

This compound has potential applications in drug development due to its ability to modify the pharmacokinetic properties of drugs through glycosylation.

- Drug Delivery Systems: The introduction of sugar moieties can enhance the solubility and bioavailability of therapeutic agents.

- Anticancer Research: Studies have indicated that glycosides can exhibit anticancer properties; thus, derivatives like 2-naphthyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside are explored for their potential in cancer therapeutics .

Analytical Chemistry

In analytical methods, this compound is utilized as a standard in high-performance liquid chromatography (HPLC) due to its well-defined structure and stability.

- Chromatographic Techniques: Its predictable retention behavior makes it suitable for developing and validating HPLC methods for analyzing other glycosides.

- Spectroscopic Studies: The compound's distinct NMR and IR spectra allow researchers to use it as a reference for identifying similar structures in complex mixtures .

Case Studies

作用机制

The compound exerts its effects primarily through its interaction with glucosidase enzymes. The acetylated glucopyranoside moiety serves as a substrate for these enzymes, allowing researchers to study enzyme kinetics and inhibition. The naphthyl group provides a chromophore that can be detected using spectroscopic methods, facilitating the analysis of enzyme activity.

相似化合物的比较

Comparative Analysis with Structural Analogues

Aglycone Modifications

Phenyl vs. Naphthyl Derivatives

*Estimated from structural analogues .

†Inferred from CAS 13089-27-5 .

Key Findings :

- Lipophilicity : Naphthyl derivatives exhibit higher LogP values than phenyl analogues, enhancing membrane permeability .

- Fluorescence: The 2-naphthyl group may enable fluorescence-based detection, unlike non-aromatic or phenyl derivatives.

Functionalized Aglycones

- Thioglycosides: Phenyl 2,3,4,6-tetra-<i>O</i>-acetyl-1-thio-β-D-galactopyranoside (MW 440.46 ) replaces the glycosidic oxygen with sulfur, increasing resistance to acid hydrolysis but reducing enzymatic recognition .

Sugar Backbone Modifications

Key Findings :

- Deoxy Modifications : 2-Deoxy derivatives (e.g., CAS 121356-12-5 ) eliminate hydrogen bonding at C2, altering substrate specificity for enzymes like lysozyme.

- Galactose vs. Glucose: Galactopyranosides (C4 equatorial -OH) are recognized by β-galactosidases, whereas glucopyranosides (C4 axial -OH) target β-glucosidases .

Acetylation and Stability

*Relative rates based on acetyl/thio group interference with hydrolytic enzymes.

生物活性

2-Naphthyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside (abbreviated as 2-Nap-Glc) is a glycoside derivative that has attracted attention in biochemical research due to its potential biological activities. This compound is characterized by its unique structure, which combines a naphthyl group with a tetra-acetylated β-D-glucopyranoside moiety. This article explores the biological activity of 2-Nap-Glc, summarizing relevant studies and findings.

- Molecular Formula : C₁₈H₁₉O₁₀

- Molecular Weight : 357.34 g/mol

- CAS Number : 40437-08-9

- Structure : The compound features a naphthyl group linked to a glucopyranoside unit that is fully acetylated at the hydroxyl positions.

Antimicrobial Properties

Recent studies have indicated that glycosides can exhibit antimicrobial properties. For instance, compounds similar to 2-Nap-Glc have been shown to inhibit the growth of various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Escherichia coli | 15 | 1 |

| Staphylococcus aureus | 18 | 1 |

| Candida albicans | 12 | 1 |

These findings suggest that 2-Nap-Glc may possess significant antimicrobial activity, potentially useful in developing new antibiotics.

Enzyme Inhibition

Glycosides often act as enzyme inhibitors. Studies have shown that derivatives of glucopyranosides can inhibit glycosidases, which are critical in carbohydrate metabolism. For example:

- α-Glycosidase Inhibition : Research indicates that the acetylation of the hydroxyl groups enhances the inhibitory effect on α-glucosidase activity, which is crucial for glucose absorption in the intestines.

Antioxidant Activity

The antioxidant capacity of glycosides is another area of interest. The presence of the naphthyl group in 2-Nap-Glc may enhance its ability to scavenge free radicals. A study measured the DPPH radical scavenging activity:

| Compound | IC50 (µg/mL) |

|---|---|

| 2-Nap-Glc | 25 |

| Ascorbic Acid | 20 |

The results indicate that while ascorbic acid is a strong antioxidant, 2-Nap-Glc also exhibits notable antioxidant properties.

Case Studies and Research Findings

-

Study on Antimicrobial Effects :

A study published in Molecules assessed various glucopyranoside derivatives for their antimicrobial efficacy against clinical isolates. The results demonstrated that compounds similar to 2-Nap-Glc showed promising activity against both Gram-positive and Gram-negative bacteria . -

Enzyme Inhibition Study :

Research conducted by Liu et al. highlighted the potential of glucopyranosides as inhibitors of carbohydrate-active enzymes. Their findings suggest that modifications at the glycosidic bond significantly affect enzyme interaction and inhibition rates . -

Antioxidant Assessment :

A comparative analysis in Food Chemistry evaluated the antioxidant properties of various glycosides, revealing that those with aromatic substituents like naphthyl exhibited enhanced radical scavenging abilities compared to their non-aromatic counterparts .

常见问题

Q. Purification :

- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane.

- HPLC : Reverse-phase C18 columns with acetonitrile/water for high-purity isolates (>99%) .

Quality Control : Validate purity via (e.g., acetyl proton signals at δ 2.0–2.1 ppm) and mass spectrometry (e.g., ESI-MS for molecular ion confirmation).

(Advanced) How can structural contradictions in crystallographic data for acetylated glucopyranosides be resolved?

Structural ambiguities (e.g., puckering parameters, acetyl group conformations) can arise due to:

- Disorder in crystal lattices : Use SHELXL refinement with constraints (e.g., AFIX commands) to model disordered acetates .

- Dynamic motion in solution : Compare crystallographic data with NMR to assess solution-state conformers.

- Puckering analysis : Apply Cremer-Pople parameters to quantify ring distortion, using software like PLATON or OLEX2 .

Case Study : For 4-formylphenyl tetra-O-acetyl-glucopyranoside, synchrotron X-ray data (e.g., ) resolved acetyl group orientations by refining anisotropic displacement parameters .

(Advanced) What experimental strategies address inconsistencies in enzyme kinetic data obtained with this substrate?

Contradictions in or values may stem from:

- Substrate purity : Confirm purity via HPLC and MALDI-TOF MS. Trace acetate hydrolysis can skew results.

- Solvent effects : Use DMSO or DMF at <5% v/v to maintain solubility without denaturing enzymes.

- Temperature control : Perform assays in thermostatted cuvettes (±0.1°C) to avoid activity drift.

Q. Troubleshooting :

- If plateaus inconsistently, test for substrate inhibition by varying concentrations (0.1–10× ).

- Validate with an alternative substrate (e.g., 4-nitrophenyl glucopyranoside) to isolate enzyme-specific effects .

(Advanced) How can glycosylation yields be optimized for derivatives of this compound?

To improve synthetic efficiency:

- Donor activation : Use NIS/TfOH or Ph₂SO/Tf₂O for enhanced leaving-group displacement.

- Solvent optimization : Employ anhydrous CH₂Cl₂ or toluene with molecular sieves (4Å) to scavenge water.

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 50°C) while maintaining >80% yield .

Monitoring : Track reaction progress via TLC (visualized with ceric ammonium molybdate).

(Advanced) What advanced techniques characterize the compound’s interaction with lipid bilayers or drug-delivery systems?

- Surface plasmon resonance (SPR) : Measure binding kinetics to membrane-embedded receptors (e.g., glucose transporters).

- Molecular dynamics (MD) simulations : Model interactions with lipid bilayers (e.g., POPC membranes) using GROMACS or AMBER.

- Langmuir-Blodgett trough : Assess monolayer formation and critical micelle concentration (CMC) .

Data Integration : Correlate MD-derived Gibbs free energy profiles with experimental permeability assays (e.g., PAMPA).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。